molecular formula C17H16N2O3S B13370246 2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide

2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B13370246
M. Wt: 328.4 g/mol
InChI Key: KPIKYQPQFANJPD-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline ring, a methoxy group, and a sulfonamide group

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-4-methyl-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-12-8-9-16(15(11-12)22-2)23(20,21)19-14-7-3-5-13-6-4-10-18-17(13)14/h3-11,19H,1-2H3

InChI Key

KPIKYQPQFANJPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 8-aminoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the quinoline ring at the 8-position enhances its ability to interact with biological targets and participate in various chemical reactions .

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